(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-15-6-8-19-21(16(15)2)23-22(30-19)25-12-10-24(11-13-25)20(27)9-7-17-4-3-5-18(14-17)26(28)29/h3-9,14H,10-13H2,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWJAOFFAOKKFU-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach starts with the preparation of 4,5-dimethylbenzo[d]thiazole, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently subjected to a condensation reaction with 3-nitrobenzaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent control of reaction parameters to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperazine Substituents
- Target Compound : The 4,5-dimethylbenzo[d]thiazol-2-yl group provides a fused aromatic system, increasing rigidity and steric bulk compared to simpler aryl substituents. This may enhance binding specificity in biological targets .
- (E)-1-{4-[Bis(4-methoxyphenyl)methyl]-piperazin-1-yl}-3-(4-ethoxy-3-methoxy-phenyl)prop-2-en-1-one (): A bulky bis(4-methoxyphenyl)methyl group may hinder rotational freedom of the piperazine ring, affecting conformational dynamics in molecular interactions .
Enone Aryl Groups
- Target Compound: The 3-nitrophenyl group’s meta-nitro placement creates a strong electron-withdrawing effect, stabilizing the enone system and influencing charge distribution.
- (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one (): The 2-methoxyphenyl and additional phenyl substituents introduce steric bulk and electron-donating effects, which may alter reactivity compared to the nitro group .
Heterocyclic Variations
- (E)-3-(4-MethoxyAnilino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one (): Replacing piperazine with a thiazole ring removes conformational flexibility but retains aromaticity.
Data Tables
Table 1: Structural Comparison of Key Analogs
*Estimated based on molecular formula.
Implications of Structural Variations
- Solubility and Lipophilicity : Dimethylbenzothiazole in the target compound likely reduces aqueous solubility compared to methoxy-substituted analogs (e.g., ), which may improve pharmacokinetic profiles .
- Conformational Flexibility : Piperazine derivatives with bulky substituents (e.g., ) may exhibit restricted rotation, impacting binding to biological targets .
Q & A
Basic: What are the common synthetic routes for synthesizing (E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Condensation of a benzothiazole derivative (e.g., 4,5-dimethylbenzo[d]thiazol-2-amine) with piperazine under reflux conditions in toluene or 1,4-dioxane, often using catalysts like piperidine to facilitate ring formation .
- Step 2: Introduction of the 3-nitrophenylprop-2-en-1-one moiety via a Claisen-Schmidt condensation reaction. This step requires precise stoichiometric control of the aldehyde (e.g., 3-nitrobenzaldehyde) and ketone intermediates, heated under reflux in ethanol or methanol for 5–12 hours .
- Purification: Final isolation is achieved via recrystallization (using ethanol or DMF/EtOH mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) .
Basic: Which spectroscopic and analytical techniques are critical for confirming the compound’s structure?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzothiazole and nitro groups .
- High-Performance Liquid Chromatography (HPLC):
- Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can researchers address contradictions in reported biological activity data across studies?
Answer:
Discrepancies often arise from:
- Cell Line Variability: For example, cytotoxic activity against MCF-7 (breast cancer) may differ from HA22T (liver cancer) due to genetic heterogeneity. Standardize assays using the NCI-60 panel or consistent cell sources .
- Assay Conditions:
- Metabolic Stability: Use hepatic microsome assays (human/rat) to assess whether nitro group reduction or piperazine oxidation alters bioactivity .
Advanced: What strategies optimize reaction yields during the synthesis of the α,β-unsaturated ketone moiety?
Answer:
Key parameters include:
- Catalyst Selection: Piperidine or acetic acid catalyzes aldol condensation, but microwave-assisted synthesis (100–120°C, 30 min) can improve yields by 15–20% compared to conventional reflux .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance enolate formation but may require rigorous drying to avoid hydrolysis. Ethanol/water mixtures balance reactivity and cost .
- Stereochemical Control: Use bulky bases (e.g., LDA) to favor the thermodynamically stable (E)-isomer, confirmed via NOESY NMR .
Advanced: How does the nitro group at the 3-nitrophenyl position influence the compound’s electronic properties and target interactions?
Answer:
- Electronic Effects:
- The nitro group’s strong electron-withdrawing nature increases the electrophilicity of the α,β-unsaturated ketone, enhancing reactivity with nucleophilic residues (e.g., cysteine thiols in enzyme active sites) .
- DFT calculations show a 0.3–0.5 eV reduction in LUMO energy, facilitating charge-transfer interactions with biological targets .
- Biological Implications:
Advanced: What computational methods are recommended for predicting binding modes with biological targets?
Answer:
- Docking Studies:
- Use AutoDock Vina or Schrödinger Glide to model interactions with kinases or GPCRs. The benzothiazole and piperazine moieties often occupy hydrophobic pockets, while the nitro group forms hydrogen bonds .
- Molecular Dynamics (MD):
- Simulate ligand-protein stability (50–100 ns trajectories) in explicit solvent (TIP3P water) to assess conformational flexibility of the prop-2-en-1-one chain .
- QSAR Models:
- Correlate substituent effects (e.g., nitro vs. methoxy groups) with IC50 values using CoMFA or HQSAR .
Advanced: How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Process Chemistry Adjustments:
- Quality Control:
- Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression and impurity formation .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility:
- Stability:
- Degrades by <5% over 24 hours in PBS (pH 7.4) at 37°C but is light-sensitive. Store in amber vials under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
